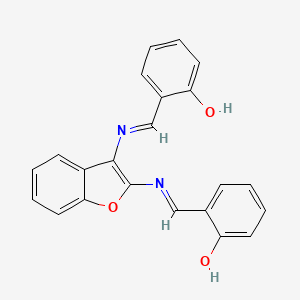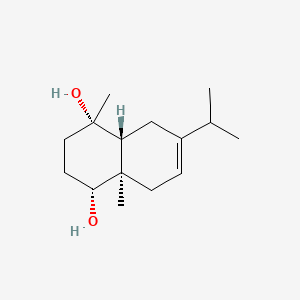
TERBIUM VANADIUM OXIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Terbium vanadium oxide is a compound that combines the unique properties of terbium and vanadium oxides. Terbium is a rare earth element known for its magnetic and luminescent properties, while vanadium oxides are known for their ability to undergo phase transitions and exhibit various oxidation states. The combination of these elements results in a compound with intriguing physical and chemical properties, making it a subject of interest in various scientific fields.
Synthetic Routes and Reaction Conditions:
Sol-Gel Method: This method involves the hydrolysis and polycondensation of metal alkoxides. For this compound, terbium and vanadium alkoxides are mixed in a solvent, followed by hydrolysis and condensation to form a gel. The gel is then dried and calcined to obtain the oxide.
Hydrothermal Synthesis: This method involves reacting terbium and vanadium precursors in an aqueous solution at high temperatures and pressures. The reaction typically takes place in an autoclave, resulting in the formation of this compound crystals.
Solid-State Reaction: This method involves mixing terbium and vanadium oxides or their precursors in a solid state and heating the mixture at high temperatures to induce a reaction and form the desired compound.
Industrial Production Methods:
Chemical Vapor Deposition (CVD): This method involves the deposition of terbium and vanadium precursors onto a substrate in a vapor phase, followed by a reaction to form the oxide. This method is commonly used for producing thin films of this compound.
Sputtering: This method involves the physical deposition of terbium and vanadium atoms onto a substrate using a sputtering target. The atoms then react to form the oxide on the substrate surface.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where it reacts with oxygen to form higher oxidation state compounds.
Reduction: The compound can also undergo reduction reactions, where it reacts with reducing agents to form lower oxidation state compounds.
Substitution: this compound can participate in substitution reactions, where one of its components is replaced by another element or compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and nitric acid. These reactions typically occur at elevated temperatures.
Reduction: Common reducing agents include hydrogen gas, carbon monoxide, and hydrazine. These reactions also typically occur at elevated temperatures.
Substitution: Common reagents include various metal salts and acids, and these reactions can occur under a range of conditions depending on the desired product.
Major Products Formed:
Oxidation: Higher oxidation state compounds such as terbium(IV) oxide and vanadium(V) oxide.
Reduction: Lower oxidation state compounds such as terbium(III) oxide and vanadium(III) oxide.
Substitution: Various substituted oxides depending on the reagents used.
科学研究应用
Terbium vanadium oxide has a wide range of applications in scientific research due to its unique properties:
Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and reduction reactions.
Biology: The compound’s luminescent properties make it useful in biological imaging and as a fluorescent marker.
Medicine: this compound is being explored for its potential use in medical imaging and as a contrast agent in magnetic resonance imaging (MRI).
Industry: The compound is used in the production of smart windows, sensors, and other electronic devices due to its phase transition properties.
作用机制
The mechanism by which terbium vanadium oxide exerts its effects is primarily related to its ability to undergo phase transitions and its magnetic and luminescent properties. The compound can switch between different oxidation states and crystal structures in response to external stimuli such as temperature, pressure, and electric fields. This makes it useful in applications that require materials with tunable properties.
Molecular Targets and Pathways:
Phase Transitions: The compound undergoes phase transitions between different crystal structures, which can be exploited in smart windows and sensors.
Magnetic Properties: The magnetic properties of terbium contribute to its use in magnetic resonance imaging and other applications.
Luminescent Properties: The luminescent properties of terbium make it useful in biological imaging and as a fluorescent marker.
相似化合物的比较
Vanadium Dioxide (VO2): Known for its metal-insulator transition properties, vanadium dioxide is used in smart windows and sensors.
Terbium Oxide (Tb2O3): Known for its magnetic and luminescent properties, terbium oxide is used in various electronic and optical applications.
Vanadium Pentoxide (V2O5): Known for its catalytic properties, vanadium pentoxide is used in chemical reactions and as a catalyst.
Uniqueness of Terbium Vanadium Oxide:
Combination of Properties: this compound combines the phase transition properties of vanadium oxides with the magnetic and luminescent properties of terbium, making it a unique and versatile compound.
Wide Range of Applications: The compound’s unique combination of properties makes it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
属性
CAS 编号 |
13566-09-1 |
|---|---|
分子式 |
O4TbV-5 |
分子量 |
273.864 g/mol |
IUPAC 名称 |
oxygen(2-);terbium(3+);vanadium |
InChI |
InChI=1S/4O.Tb.V/q4*-2;+3; |
InChI 键 |
PSUCRPGPUWOGBV-UHFFFAOYSA-N |
规范 SMILES |
[O-2].[O-2].[O-2].[O-2].[V].[Tb+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










